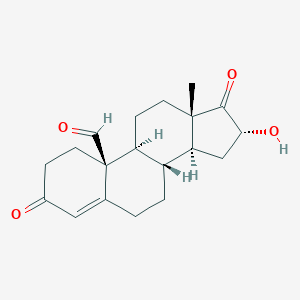![molecular formula C18H18BrClN2O3 B238195 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic use in various diseases.
Mecanismo De Acción
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide works by inhibiting the activity of the BRD4 protein, which plays a role in gene expression and cell growth. By inhibiting BRD4, this compound can prevent the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to improve cognitive function by reducing the accumulation of amyloid beta plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in breast cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve survival in mice with sepsis. In neurological disorder research, this compound has been shown to reduce the accumulation of amyloid beta plaques in the brain and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression and cell growth. Additionally, this compound has been shown to be effective in reducing inflammation and improving cognitive function in animal models. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. One direction is to investigate its potential therapeutic use in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to develop more potent and selective inhibitors of the BRD4 protein. Additionally, further research is needed to better understand the long-term effects and potential toxicity of this compound.
Métodos De Síntesis
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can be synthesized through a series of chemical reactions involving the starting materials 4-(isobutyrylamino)-3-methoxyaniline and 5-bromo-2-chlorobenzoyl chloride. The synthesis involves the formation of an amide bond between the two starting materials, followed by the introduction of a bromine and chlorine atom to the benzene ring. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been studied for its potential therapeutic use in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by targeting the BRD4 protein. In inflammation research, this compound has been shown to reduce inflammation in mice with sepsis. In neurological disorder research, this compound has been shown to improve cognitive function in mice with Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H18BrClN2O3 |
|---|---|
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-10(2)17(23)22-15-7-5-12(9-16(15)25-3)21-18(24)13-8-11(19)4-6-14(13)20/h4-10H,1-3H3,(H,21,24)(H,22,23) |
Clave InChI |
DTIPCDPLAMEXSD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
SMILES canónico |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
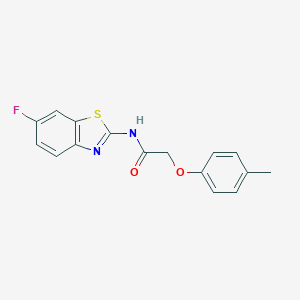
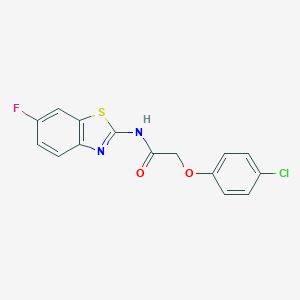
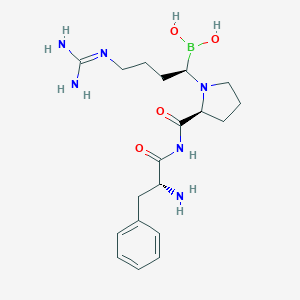
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
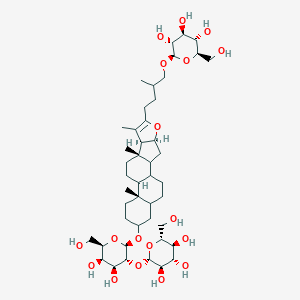
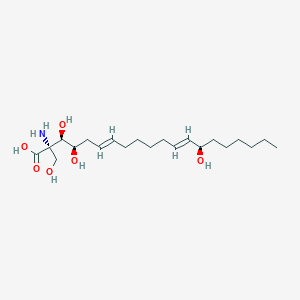
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
